molecular formula C9H9ClN2O2 B13513784 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one CAS No. 56433-17-1

3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one

Cat. No.: B13513784
CAS No.: 56433-17-1
M. Wt: 212.63 g/mol
InChI Key: UAIVPPAGWHXQPR-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one is a chemical compound with the molecular formula C9H9ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one typically involves the reaction of 7-chloro-3,4-dihydroquinolin-2-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various fields .

Properties

CAS No.

56433-17-1

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C9H9ClN2O2/c10-6-2-1-5-3-7(11)9(13)12(14)8(5)4-6/h1-2,4,7,14H,3,11H2

InChI Key

UAIVPPAGWHXQPR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C2=C1C=CC(=C2)Cl)O)N

Origin of Product

United States

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